Methyl 2-amino-2,4-dimethylpentanoate hydrochloride
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Overview
Description
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is an organic compound with the molecular formula C8H18ClNO2. It is a white crystalline solid at room temperature and is commonly used in laboratory research as a reagent or intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method involves dissolving 2-amino-4,4-dimethylpentanoic acid in methanol and adding thionyl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature for 16 hours, and the progress is monitored by thin-layer chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the formation of intermediate compounds that influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,4-dimethylpentanoate: A similar compound without the hydrochloride salt form.
2-amino-4,4-dimethylpentanoic acid: The precursor used in the synthesis of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H18ClNO2 |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl 2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
InChI Key |
CQSAKZIQDKGUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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